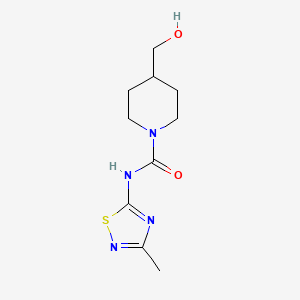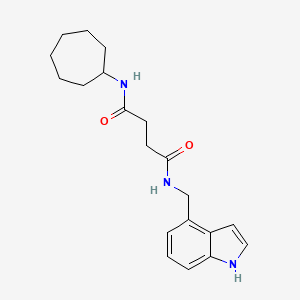![molecular formula C18H23FN4O B5901799 1-(3-fluorobenzyl)-4-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5901799.png)
1-(3-fluorobenzyl)-4-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluorobenzyl)-4-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FBP or 3-[(3-Fluorophenyl)methyl]-4-(3-isopropyl-5-oxo-1H-pyrazol-1-yl)piperazine-1-carboxylic acid benzylamide.
作用機序
The mechanism of action of FBP is not fully understood. However, it is believed to act as a modulator of the gamma-aminobutyric acid (GABA) receptor. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. FBP is thought to enhance the activity of GABA receptors, leading to an overall decrease in neuronal activity and a reduction in inflammation and pain.
Biochemical and Physiological Effects:
FBP has been shown to have a range of biochemical and physiological effects. In animal studies, FBP has been found to reduce inflammation and pain, improve cognitive function, and protect against neurodegeneration. FBP has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of FBP is its versatility as a lead compound for drug discovery. Its low toxicity profile and potential for multiple therapeutic applications make it an attractive option for further research. However, one of the limitations of FBP is its complex synthesis method, which may limit its accessibility to researchers.
将来の方向性
There are several future directions for research on FBP. One area of interest is the development of FBP-based drugs for the treatment of neurodegenerative disorders. Another area of research is the investigation of FBP's potential as an analgesic and anti-inflammatory agent. Additionally, further studies are needed to fully understand the mechanism of action of FBP and its potential interactions with other drugs.
合成法
The synthesis method of FBP involves the reaction of 3-fluorobenzylamine with 3-isopropyl-5-oxo-1H-pyrazole-1-carboxylic acid, followed by the coupling of the resulting intermediate with piperazine-1-carboxylic acid benzylamide. The reaction is carried out in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The final product is obtained after purification using column chromatography.
科学的研究の応用
FBP has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, FBP has been tested for its anti-inflammatory and analgesic properties. In neuroscience, FBP has been studied for its potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. In drug discovery, FBP has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-(5-propan-2-yl-1H-pyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O/c1-13(2)16-11-17(21-20-16)18(24)23-8-6-22(7-9-23)12-14-4-3-5-15(19)10-14/h3-5,10-11,13H,6-9,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXYQMZVOGBMEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-2,8-dimethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]quinoline-4-carboxamide](/img/structure/B5901735.png)
![4-(4-ethoxy-3-methylphenyl)-N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-4-oxobutanamide](/img/structure/B5901741.png)
![3-hydroxy-2-methyl-N-[4-(pentanoylamino)phenyl]benzamide](/img/structure/B5901742.png)
![N-ethyl-3-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-phenylpropanamide](/img/structure/B5901748.png)
![{[3-({[(1S)-1-phenylpropyl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B5901755.png)
![1-[4-(allyloxy)-3-chloro-5-methoxyphenyl]-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylmethanamine](/img/structure/B5901769.png)
![(1R,9aR)-1-[(4,5-dichloro-1H-imidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol](/img/structure/B5901773.png)
![2-fluoro-N-{3-[(2-methoxyethyl)(1-methylpiperidin-4-yl)amino]-3-oxopropyl}benzamide](/img/structure/B5901797.png)
![N-(1-methyl-1H-pyrazol-5-yl)-2-[3-(4-methyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5901805.png)
![2-(3-chlorophenoxy)-N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5901813.png)

![2,2-dimethyl-5-({[2-(3-methylphenyl)pyrimidin-5-yl]methyl}amino)pentan-1-ol](/img/structure/B5901820.png)
![(5-{[1-(1H-indol-4-ylmethyl)piperidin-4-yl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methanol](/img/structure/B5901824.png)